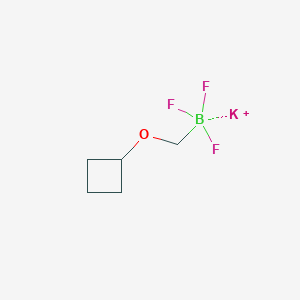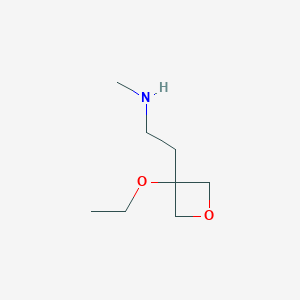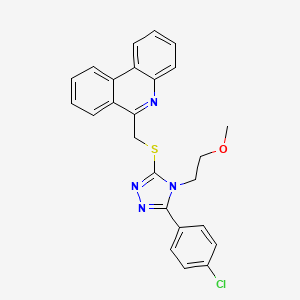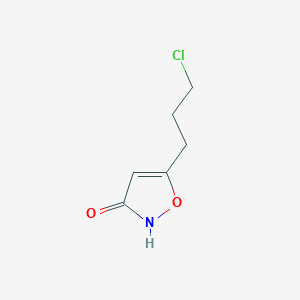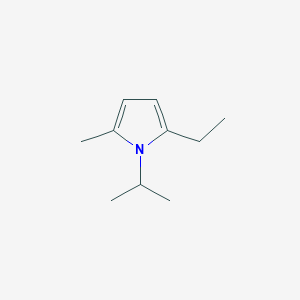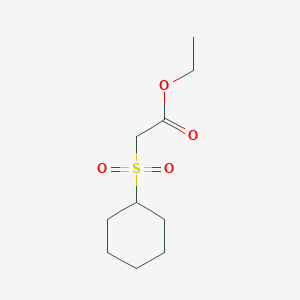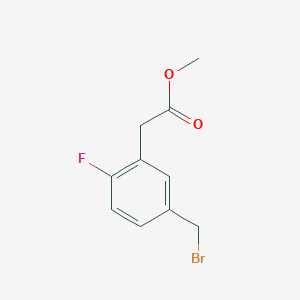
Methyl 5-(bromomethyl)-2-fluorophenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(bromomethyl)-2-fluorophenylacetate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromomethyl group at the 5-position and a fluorine atom at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(bromomethyl)-2-fluorophenylacetate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 2-fluorophenylacetate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions to achieve the desired bromomethyl substitution.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-(bromomethyl)-2-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the bromomethyl group into a carboxyl group.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding methyl 2-fluorophenylacetate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehalogenated phenylacetates.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(bromomethyl)-2-fluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor for the development of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Methyl 5-(bromomethyl)-2-fluorophenylacetate depends on its reactivity and the nature of its interactions with other molecules. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to participate in substitution reactions. The fluorine atom can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and stability. Molecular targets and pathways involved in its biological activity are determined by the specific functional groups introduced during chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(bromomethyl)-2-furoate: Similar structure with a furan ring instead of a phenyl ring.
Methyl 5-(bromomethyl)-2-chlorophenylacetate: Similar structure with a chlorine atom instead of a fluorine atom.
Methyl 5-(bromomethyl)-2-methylphenylacetate: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness: Methyl 5-(bromomethyl)-2-fluorophenylacetate is unique due to the presence of both bromomethyl and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making the compound valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C10H10BrFO2 |
|---|---|
Molekulargewicht |
261.09 g/mol |
IUPAC-Name |
methyl 2-[5-(bromomethyl)-2-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-8-4-7(6-11)2-3-9(8)12/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
UXNVSGOAHNQYNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(C=CC(=C1)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12857896.png)
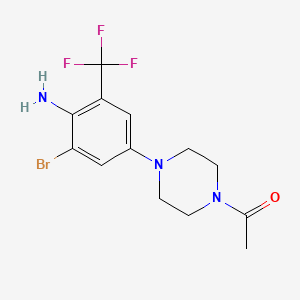
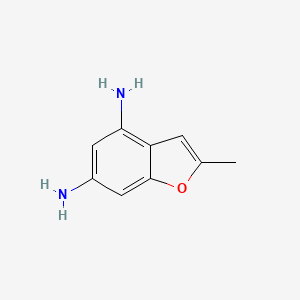
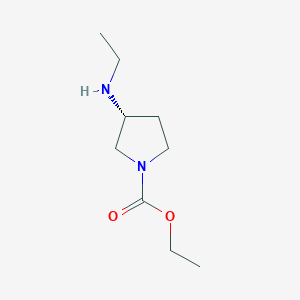
![N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12857935.png)
![2-(Bromomethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12857937.png)
